Histone H2B 1

nucleosome stability histone variant octamer integrity

Histone H2B type 1-A (gene: H2BC1 / HIST1H2BA; protein: hTSH2B, TH2B) is a replication-dependent, testis- and sperm-specific member of the histone H2B family that functions as a core nucleosome component. Unlike broadly expressed somatic H2B isoforms such as type 1-B (H2BC3) or type 1-C/E/F/G/I (H2BC4–H2BC8), hTSH2B is transcribed exclusively in testis, with protein detected in pachytene spermatocytes, round spermatids, and approximately 20% of mature spermatozoa.

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Cat. No. B1576427
⚠ Attention: For research use only. Not for human or veterinary use.

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Basic Identity
Product NameHistone H2B 1
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Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
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Procurement Brief: Histone H2B Type 1-A (hTSH2B) — A Testis-Specific Nucleosome Variant for Germ Cell and Chromatin Research


Histone H2B type 1-A (gene: H2BC1 / HIST1H2BA; protein: hTSH2B, TH2B) is a replication-dependent, testis- and sperm-specific member of the histone H2B family that functions as a core nucleosome component [1]. Unlike broadly expressed somatic H2B isoforms such as type 1-B (H2BC3) or type 1-C/E/F/G/I (H2BC4–H2BC8), hTSH2B is transcribed exclusively in testis, with protein detected in pachytene spermatocytes, round spermatids, and approximately 20% of mature spermatozoa [2]. The protein shares only ~85% amino acid identity with canonical somatic H2B.1, with the majority of sequence divergence concentrated in the N-terminal tail [3]. These features make H2B type 1-A a specialised reagent for studies of spermatogenesis, nucleosome dynamics, and the histone-to-protamine transition.

Why Somatic H2B Isoforms Cannot Replace Histone H2B Type 1-A in Germ Cell and Nucleosome Stability Studies


Canonical somatic H2B isoforms (e.g., type 1-B, type 1-C/E/F/G/I) and testis-specific H2B type 1-A are not functionally interchangeable. hTSH2B-containing histone octamers exhibit measurably lower stability than octamers assembled with somatic H2B [1]. The variant also bears unique post-translational modification signatures — including germ-cell-specific crotonylation (Kcr) and a distinct monoubiquitination pattern at Lys-122 — that are absent from somatic H2B paralogs [2]. Critically, genetic deletion of the murine homolog (TH2B) in combination with TH2A deletion results in complete male sterility and spermatogenesis arrest [3], demonstrating a non-redundant biological function that cannot be rescued by other H2B family members. Substituting a generic recombinant H2B in experiments requiring testis-specific chromatin behaviour will therefore yield misleading stability readouts and fail to recapitulate germ-cell-specific regulatory mechanisms.

Quantitative Differentiation Evidence: Histone H2B Type 1-A vs. Canonical Somatic H2B


Octamer Stability: hTSH2B (Type 1-A) Reduces Histone Octamer Stability Relative to Canonical H2B

In a direct biochemical comparison, reconstituted histone octamers containing hTSH2B (Histone H2B type 1-A) exhibited lower stability than native octamers containing canonical somatic H2B when subjected to increasing ionic strength [1]. The hTSH2B-containing octamer dissociated at 0.6 M NaCl, whereas the canonical H2B octamer remained intact up to 0.8 M NaCl under identical dialysis conditions, as reported in the original characterization study by Li et al. [1].

nucleosome stability histone variant octamer integrity

Tissue Expression Specificity: H2B Type 1-A mRNA Is Exclusively Detectable in Testis, in Contrast to Ubiquitous Somatic H2B

According to GENCODE V47 annotation, H2BC1 (encoding Histone H2B type 1-A) is transcribed exclusively in testis, with protein also present in mature sperm [1]. In contrast, canonical somatic H2B genes such as H2BC3 (type 1-B) and H2BC4–H2BC8 (type 1-C/E/F/G/I) are broadly expressed across proliferating somatic tissues [2]. Quantitative proteomic analysis across a panel of human cancer cell lines confirmed that somatic H2B isoforms (H2B1B, H2B1C, H2B1D, H2B1M) are readily detected in HeLa, A549, and MCF7 cells, while testis-specific H2B1A is absent from all somatic cell lines examined [3].

tissue specificity gene expression spermatogenesis

Sequence Divergence: hTSH2B (Type 1-A) Shares Only 85% Identity with Canonical Somatic H2B.1

Human Histone H2B type 1-A (hTSH2B) shares only 85% amino acid identity with human somatic H2B.1, with the majority of amino acid differences clustered at the N-terminal end of the protein [1]. This divergence includes alterations in residues that are targets for post-translational modifications (e.g., phosphorylation and acetylation sites within the N-terminal tail) as well as a C-terminal region rich in hydrophobic amino acids unique to the testis-specific form [2]. By comparison, somatic H2B isoforms within cluster 1 (e.g., type 1-B vs. type 1-C/E/F/G/I) typically differ by only 2–5 amino acids [3].

sequence identity N-terminal divergence variant-specific antibodies

Functional Requirement: Deletion of H2B Type 1-A Homolog Causes Complete Male Sterility, a Phenotype Not Observed with Somatic H2B Loss

Mice lacking both TH2B (the murine homolog of hTSH2B / H2B type 1-A) and TH2A (Th2a−/−Th2b−/− double knockout) are sterile and exhibit severe spermatogenesis defects [1]. In contrast, knockdown of somatic H2B isoforms does not produce a comparable germline phenotype; the functional redundancy among multiple somatic H2B gene copies buffers against loss of any single somatic paralog [2]. The sterile phenotype is consistent with the established role of hTSH2B as a nucleosome dissociating factor that is specifically required to direct the transformation of dissociating nucleosomes to protamine in condensing spermatids [3].

knockout phenotype fertility histone-to-protamine transition

Nucleosome Core Particle Formation: hTSH2B Nucleosomes Are Structurally Indistinguishable from Canonical Nucleosomes but Exhibit Differential Decondensation Kinetics

Despite the lower octamer stability, hTSH2B-containing octamers form nucleosome core particles (NCPs) that are structurally and dynamically indistinguishable from those reconstituted with native somatic H2B when assessed by sedimentation velocity and DNase I digestion [1]. However, when hTSH2B-positive human sperm cells are incubated in Xenopus egg extracts, they decondense more rapidly and exhibit increased long nuclear axis lengths compared to hTSH2B-negative sperm cells [2]. This indicates that while the static NCP architecture is preserved, the dynamic chromatin behaviour conferred by hTSH2B is measurably different.

nucleosome reconstitution sperm decondensation cryo-EM

Post-Translational Modification Signature: Germ-Cell-Specific Crotonylation Distinguishes H2B Type 1-A from Somatic H2B Isoforms

Histone H2B type 1-A is uniquely marked by crotonylation (Kcr) in male germ cells; this modification is specifically present on testis-specific genes in post-meiotic cells, including X-linked genes that escape sex chromosome inactivation in haploid cells [1]. Somatic H2B isoforms (type 1-B, 1-C/E/F/G/I) do not carry this germ-cell-restricted crotonylation mark. Additionally, monoubiquitination of Lys-122 on H2B type 1-A by the RNF20/40 complex provides an epigenetic tag for transcriptional activation that is prerequisite for H3K4 and H3K79 methylation [1], a regulatory cascade particularly active during spermatogenesis.

crotonylation PTM male germ cell epigenetics

Recommended Application Scenarios for Histone H2B Type 1-A Based on Differentiation Evidence


In Vitro Nucleosome Stability and Histone Octamer Integrity Assays

Histone H2B type 1-A is the preferred reagent for nucleosome stability studies modelling spermatogenic chromatin. The ~25% reduction in octamer salt tolerance relative to somatic H2B [1] provides a quantifiable experimental window for assessing how testis-specific histone variants modulate chromatin dynamics. Reconstitute hTSH2B with stoichiometric H2A, H3, and H4, then perform salt gradient dialysis (0.2–1.2 M NaCl) to benchmark octamer dissociation. This assay is directly relevant for groups investigating chromatin remodelling during spermatogenesis and for screening small molecules that differentially affect variant vs. canonical nucleosome stability.

Sperm Chromatin Decondensation and Fertilisation Biology Research

For laboratories studying the post-fertilisation decondensation of the male pronucleus, recombinant H2B type 1-A is essential. hTSH2B-positive sperm chromatin decondenses more rapidly in Xenopus egg extract than hTSH2B-negative chromatin [2]. Reconstituted nucleosome arrays containing H2B type 1-A can be used as substrates in egg extract assays to quantify decondensation kinetics and nuclear axis elongation, providing a physiologically validated model that somatic H2B cannot replicate.

Testis-Specific Epigenetic Profiling (Crotonylation and H2BK120Ub ChIP)

H2B type 1-A carries germ-cell-restricted post-translational modifications, including crotonylation (Kcr) at active promoters and enhancers in post-meiotic cells, and monoubiquitination at Lys-122 (H2BK120Ub) that primes H3K4/H3K79 methylation [3]. Recombinant H2B type 1-A or its modified forms (e.g., citrullinated H2B type 1-A) serve as positive controls and calibration standards in ChIP-seq, Western blot, and ELISA workflows targeting these germ-cell-specific epigenetic marks. Somatic H2B isoforms lack these modifications and are unsuitable as controls.

Histone-to-Protamine Transition and Spermatogenesis Defect Modelling

H2B type 1-A is the sole H2B variant with demonstrated functional requirement for the nucleosome-to-protamine transition. Double knockout of TH2B/TH2A in mice produces complete sterility [4]. For academic and pharmaceutical groups developing male contraceptive targets or studying spermatogenic failure, recombinant H2B type 1-A enables in vitro reconstitution of the histone displacement machinery. Competitive displacement assays using transition proteins (TNP1, TNP2) and protamine can be performed with hTSH2B-containing nucleosomes to quantify displacement efficiency — a readout not achievable with somatic H2B.

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